molecular formula C7H8O4 B13478198 (Ar)-a-hydroxy-2-furanacetic acid methyl ester

(Ar)-a-hydroxy-2-furanacetic acid methyl ester

Cat. No.: B13478198
M. Wt: 156.14 g/mol
InChI Key: AOCNXXRNLGYQJO-ZCFIWIBFSA-N
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Description

(Ar)-a-hydroxy-2-furanacetic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from furan, a heterocyclic organic compound, and has applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ar)-a-hydroxy-2-furanacetic acid methyl ester typically involves the esterification of a-hydroxy-2-furanacetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as:

a-hydroxy-2-furanacetic acid+methanol(Ar)-a-hydroxy-2-furanacetic acid methyl ester+water\text{a-hydroxy-2-furanacetic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} a-hydroxy-2-furanacetic acid+methanol→(Ar)-a-hydroxy-2-furanacetic acid methyl ester+water

Industrial Production Methods

Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(Ar)-a-hydroxy-2-furanacetic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to a-hydroxy-2-furanacetic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Hydrolysis: a-hydroxy-2-furanacetic acid and methanol.

    Reduction: Corresponding alcohol.

    Oxidation: Depending on the conditions, various oxidized products can be formed.

Scientific Research Applications

(Ar)-a-hydroxy-2-furanacetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (Ar)-a-hydroxy-2-furanacetic acid methyl ester exerts its effects depends on the specific reaction or application. In general, esters can participate in nucleophilic acyl substitution reactions, where the ester group is replaced by a nucleophile. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: Another simple ester with similar chemical properties.

    Ethyl acetate: Commonly used as a solvent in various applications.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

Uniqueness

(Ar)-a-hydroxy-2-furanacetic acid methyl ester is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate

InChI

InChI=1S/C7H8O4/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6,8H,1H3/t6-/m1/s1

InChI Key

AOCNXXRNLGYQJO-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CO1)O

Canonical SMILES

COC(=O)C(C1=CC=CO1)O

Origin of Product

United States

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